molecular formula C5H14Cl2N2 B592375 trans-Cyclopentane-1,3-diamine dihydrochloride CAS No. 1799439-22-7

trans-Cyclopentane-1,3-diamine dihydrochloride

Cat. No.: B592375
CAS No.: 1799439-22-7
M. Wt: 173.081
InChI Key: UQEZIVFRVHUPSU-ALUAXPQUSA-N
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Description

“trans-Cyclopentane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1799439-22-7 . It has a molecular weight of 173.08 and is typically found as a white to off-white powder or crystals .


Synthesis Analysis

A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . The successful multi-step synthesis comprises:

  • A mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder or crystals . It has a molecular weight of 173.08 .

Scientific Research Applications

Synthesis and Ligand Applications

  • Renewed Interest in Chiral Motifs : Despite its early discovery, trans-cyclopentane-1,2-diamine was historically underestimated due to its instability and complex synthesis. Recent developments in efficient synthetic approaches have revitalized interest in this diamine as a scaffold for chiral ligands, receptors, and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009).

Asymmetric Epoxidation

  • Metal Salen Complexes : Enantiopure trans-cyclopentane-1,2-diamine has been used in novel chiral salen ligands. Its chromium and manganese complexes are effective in asymmetric epoxidation of alkenes (Daly & Gilheany, 2003).

Orthogonal Protection in Synthesis

  • Practical Enantiospecific Synthesis : An enantiospecific synthesis method for orthogonally protected trans-cyclopentane diamine derivatives has been developed, using anti-specific vinyl addition and Overman rearrangement (Wang, 2010).

Biocatalysis

  • Chemoenzymatic Synthesis : A chemoenzymatic synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines has been achieved, involving stereospecific transformation and lipase-catalyzed acylation reactions (González‐Sabín, Gotor, & Rebolledo, 2007).

Polymerization

  • Cyclopentene Polymerization : Metallocene catalysts have been used to produce poly(cis-1,3-cyclopentane) and oligomers through cyclopentene polymerization, demonstrating different insertion mechanisms (Kelly, Wang, & Collins, 1997).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . It’s important to refer to the MSDS for complete safety information .

Future Directions

While specific future directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” are not available in the search results, it’s worth noting that there has been renewed interest in cyclopentane-1,2-diamine, a related compound, for a broad range of applications . This suggests potential future research directions for “this compound” as well.

Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZIVFRVHUPSU-ALUAXPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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